N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine
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Overview
Description
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring and a piperazine ring, which are connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation reaction between furan-2-carbaldehyde and 4-(4-methylphenyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: The corresponding amine derivative.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in anti-tubercular studies, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine: This compound shares the furan-2-ylmethylidene moiety but has a triazole ring instead of a piperazine ring.
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide: This compound has a similar furan-2-ylmethylene group but is connected to a benzenesulfonamide moiety.
Uniqueness
N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N3O |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C16H19N3O/c1-14-4-6-15(7-5-14)18-8-10-19(11-9-18)17-13-16-3-2-12-20-16/h2-7,12-13H,8-11H2,1H3/b17-13+ |
InChI Key |
ADTRSMXQXJQVGZ-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CO3 |
Origin of Product |
United States |
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